molecular formula CoZn B8468989 Cobalt-ZINC CAS No. 12259-06-2

Cobalt-ZINC

Cat. No. B8468989
Key on ui cas rn: 12259-06-2
M. Wt: 124.3 g/mol
InChI Key: HSSJULAPNNGXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04299671

Procedure details

An aqueous cobalt-zinc electrolyte is prepared as in Example 7 but containing 50 g/l tartaric acid instead of sodium glucoheptonate. A nickel plated S-shaped steel panel is plated for 10 minutes at 15 ASF in accordance with the conditions of Example 2. The resultant cobalt-zinc electrodeposit is observed as being more gray in color than that obtained in accordance with Example 6 employing gluconic acid alone. The addition of 10 g/l of citric acid in combination with the 50 g/l tartaric acid followed by pH adjustment resulted in the deposition on a similar S-shaped steel panel of a cobalt-zinc electrodeposit which was of uniform brightness over the entire surface and had an excellent chromium-like appearance equivalent to that obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].[Zn:11].[Co:12]>[Ni]>[Zn:11].[Co:12].[O:7]=[C:6]([OH:8])[C@@H:4]([C@H:2]([C@@H:1]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:10])[OH:3])[OH:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn].[Co]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Zn].[Co]
Name
Type
product
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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